C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine
Overview
Description
The compound seems to be a derivative of piperidine, which is an organic compound and an essential heterocyclic system used as a building block and reagent in synthesizing organic compounds, including medicinal products . Piperidine derivatives are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical and Chemical Properties Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . It’s a vital fundament in the production of drugs .Scientific Research Applications
Novel and Convenient Aldolization
Piperidine enamines derived from acetone, acetophenone, cyclopentanone, and cyclohexanone react easily with methyl 3,3,3-trifluoropyruvate to afford products of the aldol condensation in high yields at room temperature. This offers a novel and convenient method for aldolization reactions in organic synthesis (Palecek & Paleta, 2004).
Potent Inhibitors of Lysine Specific Demethylase 1
Compounds containing the piperidine moiety, specifically 3-(piperidin-4-ylmethoxy)pyridine, are identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers due to the role of methylated H3K4 in gene expression and cancer initiation. These compounds demonstrate high selectivity and potency against LSD1, suggesting their potential application in cancer therapy (Wu et al., 2016).
Synthesis and Antioxidative/Anti-inflammatory Activity
Fullerene–polyamine conjugates, synthesized through Prato-type modification of C60, were evaluated for antioxidative and anti-inflammatory activity. Some compounds in this family showed promising anti-lipid peroxidation, anti-lipoxygenase, and anti-inflammatory activities, indicating potential applications in designing new therapeutic agents (Magoulas et al., 2012).
Inhibition of Salmonella Typhimurium Enteropathogenicity
Piperidine, derived from the polyamine cadaverine, demonstrated the ability to prevent the invasion of Salmonella typhimurium into model intestinal epithelium and increased mouse survival in vivo studies. This highlights piperidine's potential as an antimicrobial agent, particularly against enteric pathogens (Köhler et al., 2002).
Inhibition of Macrophage Activation
The novel piperidine compound, DTCM-glutarimide, derived from the antibiotic 9-methylstreptimidone, was found to inhibit macrophage activation by inhibiting AP-1 activity without affecting NF-κB activation. This compound also showed potential in suppressing graft rejection, suggesting its utility as an anti-inflammatory agent (Takeiri et al., 2011).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further optimization for the chemical structure of certain piperidine derivatives is necessary to increase binding affinity to specific receptors and then improve in vivo specific binding in the brain .
Properties
IUPAC Name |
[1-(4-methylpiperidin-1-yl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)13(11-14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONHBWSWAFTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2(CCCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.